

## FNDR-20123: A Potent Anti-malarial Agent with Potential for Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel anti-malarial therapies. FNDR-20123, a first-in-class, orally active histone deacetylase (HDAC) inhibitor, has demonstrated significant potential as a potent anti-malarial agent. This guide provides a comprehensive comparison of FNDR-20123 with other anti-malarial drugs, focusing on its potential for synergistic combination therapies, and is supported by available preclinical data.

#### Performance of FNDR-20123

FNDR-20123 acts by inhibiting Plasmodium histone deacetylases, leading to hyperacetylation of histones and subsequent disruption of chromatin-mediated gene regulation, which is essential for the parasite's life cycle. This mechanism of action is distinct from many existing anti-malarial drugs, suggesting a low probability of cross-resistance.

Table 1: In Vitro Activity of FNDR-20123 and Standard Anti-malarial Drugs against P. falciparum



| Compound      | Target/Mechanism<br>of Action                              | IC50 (nM) against<br>P. falciparum (3D7<br>strain) | Key Features                                                                                          |
|---------------|------------------------------------------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| FNDR-20123    | Pan-Histone<br>Deacetylase (HDAC)<br>Inhibitor             | 41 (asexual stage)[1]<br>[2]                       | Active against drug-<br>resistant strains;<br>Active against sexual<br>stages (gametocytes)<br>[1][3] |
| Artemisinin   | Heme activation,<br>leading to oxidative<br>stress         | ~10.11[4]                                          | Rapid parasite clearance; cornerstone of ACTs                                                         |
| Chloroquine   | Inhibition of hemozoin biocrystallization                  | ~12.07[4]                                          | Widespread resistance                                                                                 |
| Atovaquone    | Inhibition of<br>mitochondrial electron<br>transport chain | ~0.61[4]                                           | Used in combination with proguanil                                                                    |
| Pyrimethamine | Inhibition of<br>dihydrofolate<br>reductase                | Varies with resistance                             | Used in combination with sulfadoxine                                                                  |
| Quinine       | Inhibition of hemozoin biocrystallization                  | ~62.77[4]                                          | Used for severe<br>malaria                                                                            |

# Synergy with Other Anti-malarial Drugs: A Potential Game-Changer

While direct experimental data on the synergistic effects of FNDR-20123 with other antimalarial drugs are not yet publicly available, the unique mechanism of action of HDAC inhibitors presents a strong rationale for their use in combination therapy. The combination of drugs with different targets can enhance efficacy, reduce the likelihood of developing resistance, and potentially lower the required doses, thereby minimizing toxicity.

Studies on other HDAC inhibitors have shown promise in combination with existing drugs. For instance, hybrid molecules combining dihydroartemisinin with an HDAC inhibitor have



demonstrated potent activity against both drug-sensitive and artemisinin-resistant parasite strains[5][6]. This suggests that combining an HDAC inhibitor like FNDR-20123 with an artemisinin-based combination therapy (ACT) could be a powerful strategy to combat resistance.

The potential for synergy between FNDR-20123 and other anti-malarials is a critical area for future research. Investigating its interactions with current frontline drugs such as artemether-lumefantrine, artesunate-amodiaquine, and dihydroartemisinin-piperaquine could unveil new, more effective treatment regimens.

## **Experimental Protocols**

To facilitate further research into the synergistic potential of FNDR-20123, this section details the standard methodologies for assessing drug interactions in vitro.

## In Vitro Synergy Testing: Fixed-Ratio Isobologram Method

The fixed-ratio isobologram method is a common approach to quantify drug interactions.

- Determination of IC50 for Individual Drugs: The 50% inhibitory concentration (IC50) of FNDR-20123 and each partner drug is determined individually against a synchronized culture of P. falciparum (e.g., 3D7 strain) using a standard growth inhibition assay (e.g., SYBR Green I-based fluorescence assay).
- Preparation of Drug Combinations: The drugs are combined in fixed ratios based on their IC50 values (e.g., 4:1, 3:2, 2:3, 1:4 of their respective IC50s).
- Dose-Response Curves for Combinations: Serial dilutions of each fixed-ratio combination are tested in the parasite growth inhibition assay to determine the IC50 of each combination.
- Calculation of Fractional Inhibitory Concentration (FIC): The FIC for each drug in the combination is calculated as follows:
  - FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
  - FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)



- Calculation of the Combination Index (CI): The CI is the sum of the FICs:
  - CI = FIC of Drug A + FIC of Drug B
- · Interpretation of Results:

Synergy: CI < 0.5</li>

Additive: 0.5 ≤ CI ≤ 4.0

Antagonism: CI > 4.0

### In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is another widely used method for synergy testing.

- Plate Setup: A 96-well plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of different concentration combinations.
- Parasite Inoculation: Each well is inoculated with a synchronized parasite culture.
- Incubation and Growth Measurement: The plate is incubated for 72 hours, and parasite growth is measured using a suitable method (e.g., SYBR Green I fluorescence).
- Data Analysis: The IC50 for each drug alone and in combination is determined. The
  Fractional Inhibitory Concentration Index (FICI) is calculated similarly to the CI in the
  isobologram method to determine synergy, additivity, or antagonism.

## Visualizing the Science Signaling Pathway of HDAC Inhibition in Plasmodium falciparum





Click to download full resolution via product page

Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor in P. falciparum.

## **Experimental Workflow for In Vitro Synergy Testing**





Click to download full resolution via product page

Caption: Workflow for determining the synergistic effect of FNDR-20123 with a partner drug.



### Conclusion

FNDR-20123 is a highly potent, orally bioavailable anti-malarial candidate with a novel mechanism of action that makes it a promising component for future combination therapies. While direct evidence of its synergistic interactions is pending, the collective data on HDAC inhibitors strongly suggests that FNDR-20123 could play a crucial role in overcoming drug resistance and improving treatment outcomes in the fight against malaria. Further in-depth studies are warranted to explore and quantify the synergistic potential of FNDR-20123 with current and emerging anti-malarial agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis, Antiplasmodial, and Antileukemia Activity of Dihydroartemisinin–HDAC Inhibitor Hybrids as Multitarget Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiplasmodial, and Antileukemia Activity of Dihydroartemisinin-HDAC Inhibitor Hybrids as Multitarget Drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FNDR-20123: A Potent Anti-malarial Agent with Potential for Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936684#fndr-20123-synergy-with-other-anti-malarial-drugs]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com